1-methyl-N-(naphthalen-1-yl)piperidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-naphthalen-1-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18-11-9-14(10-12-18)17-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14,17H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQYDIVZWWYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Research on 1 Methyl N Naphthalen 1 Yl Piperidin 4 Amine and Its Analogues
Evaluation of Molecular Interactions and Biological Activity in Research Models
In Vitro Receptor Binding and Ligand Affinity Profiling.
No data is available on the receptor binding profile of 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine.
Enzyme Inhibition and Activation Studies.
No studies have been published detailing the effects of this compound on enzyme activity.
Cholinesterase (AChE and BuChE) Modulation.
There is no information on the ability of this compound to modulate the activity of acetylcholinesterase or butyrylcholinesterase.
Monoamine Oxidase (MAO) Inhibition.
The inhibitory activity of this compound against monoamine oxidase A or B has not been reported.
Investigation of Transporter Protein Modulation.
No research has been conducted to determine if this compound modulates transporter proteins.
Equilibrative Nucleoside Transporter (ENT1/ENT2) Modulatory Effects.
There is no data available regarding the effects of this compound on ENT1 or ENT2 transporters.
Dopamine (B1211576) Transporter (DAT) Binding and Reuptake Inhibition
Research into piperidine-based compounds has identified their potential to interact with monoamine transporters, including the dopamine transporter (DAT). The DAT is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Inhibition of this transporter leads to an increase in extracellular dopamine levels.
While specific binding data for this compound is not extensively detailed in publicly accessible literature, structure-activity relationship (SAR) studies on analogous aminopiperidine templates have shed light on the requirements for DAT affinity. For instance, studies on series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines have demonstrated that the aminopiperidine scaffold can serve as a potent template for DAT binding. nih.gov The binding affinity is influenced by the nature and position of substituents on both the piperidine (B6355638) and the aromatic moieties. Cocaine, a well-known DAT inhibitor, binds to the outward-facing conformation of the transporter to block dopamine recycling. nih.gov Compounds that interact with DAT are often investigated for their potential antidepressant-like activity or as treatments for psychostimulant use disorders. nih.govnih.gov The neurotoxin 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) requires oxidation by monoamine oxidase B (MAO-B) to exert its dopaminergic toxicity, a process that is linked to the dopaminergic system and can be prevented by MAO-B inhibitors. nih.govnih.gov This highlights the intricate relationship between compounds that interact with dopaminergic pathways and the enzymes that metabolize them.
Exploration of Cellular Pathway Modulation in Research Cell Lines
The naphthalene-piperidine scaffold is a recurring motif in compounds designed to modulate various cellular pathways, impacting processes from cell signaling to survival.
Analogues of this compound have been investigated for their effects on the viability and proliferation of various cell lines, particularly in the context of cancer research. The cytotoxic potential of these compounds is often evaluated using assays like the MTT (methylthiazolyldiphenyl-tetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. polyu.edu.hknih.gov
For example, studies on naphthalene-1,4-dione analogues have demonstrated that modifications to the core structure significantly influence cytotoxicity against cancer cell lines such as HEC1A (endometrial adenocarcinoma) and CALU-1 (lung squamous cell carcinoma). rsc.org In one study, a series of magnolol-based Mannich base derivatives incorporating a piperidine ring were evaluated for their anticancer properties against a panel of human tumor cell lines (A549, T47D, Hela, and MCF-7). ajchem-a.com One derivative, 112a, showed potent antiproliferative activity against MCF-7, T47D, and Hela cell lines with IC50 values of 3.32, 0.91, and 1.71 μM, respectively. ajchem-a.com Another related compound, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (B165840) (PMSA), was found to decrease the viability of SKOV3 and 22RV1 tumor cells in a dose-dependent manner, with IC50 values of 3.451 μM and 1.182 μM, respectively. nih.gov
The table below summarizes the cytotoxic activity of selected naphthalene-piperidine analogues in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Source |
| Analogue 112a | MCF-7 | 3.32 | ajchem-a.com |
| T47D | 0.91 | ajchem-a.com | |
| Hela | 1.71 | ajchem-a.com | |
| PMSA | SKOV3 | 3.451 | nih.gov |
| 22RV1 | 1.182 | nih.gov | |
| Compound 21 | CALU-1 | <10 | rsc.org |
| Mia-Pa-Ca-2 | <10 | rsc.org | |
| Compound 44 | HEC1A | 6.4 | rsc.org |
This table is interactive. Click on the headers to sort the data.
The piperidine and naphthalene (B1677914) moieties are present in numerous compounds exhibiting antimicrobial and antifungal properties. biomedpharmajournal.orgrsc.org Research has shown that hybrid molecules containing these scaffolds can be effective against a range of pathogens.
Derivatives of piperidin-4-one have been synthesized and screened for in vitro antibacterial activity against various bacterial strains and for antifungal activity. biomedpharmajournal.org Similarly, naphthylamine analogs incorporating other heterocyclic moieties have been tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and the fungal strain Candida albicans. xiahepublishing.comresearchgate.net In some cases, the antimicrobial activity of these synthetic compounds was found to be comparable to standard drugs like ampicillin. researchgate.net
A novel synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which features a structure related to the naphthalene-piperidine core, demonstrated significant antimicrobial activity against strains of S. epidermidis, S. aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The minimum bactericidal concentrations (MBCs) for PNT were determined to be 1.25 μg/mL against S. epidermidis, 5.0 μg/mL against S. aureus, and 10 μg/mL against MRSA. nih.gov
The table below presents the minimum inhibitory/bactericidal concentrations of a representative naphthalene-piperazine analogue.
| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) | Source |
| PNT | S. epidermidis | - | 1.25 | nih.gov |
| S. aureus | - | 5.0 | nih.gov | |
| MRSA | - | 10 | nih.gov |
This table is interactive. Click on the headers to sort the data. MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration. '-' indicates data not reported.
Structure-Activity Relationship (SAR) and Mechanistic Elucidation
Systematic Structure-Activity Relationship (SAR) Investigations of Naphthalene-Piperidine Hybrid Structures
The biological activity of naphthalene-piperidine hybrids is highly dependent on their structural features. Systematic SAR studies involve modifying different parts of the molecule—the naphthalene core, the piperidine ring, and the linker connecting them—to understand how these changes affect efficacy and target interaction.
For instance, in the development of P2Y14 receptor antagonists, the piperidine moiety of a naphthalene-based antagonist was systematically modified. nih.govresearchgate.net Introducing rigidity through bridged structures, such as a quinuclidine (B89598) moiety, maintained good binding affinity, indicating a tolerance for steric bulk and conformational constraint in that region of the molecule. nih.gov Conversely, replacing the piperidine with an acyclic analogue could lead to a loss of activity. dndi.org
In the context of anticancer agents, research on naphthalene diimides (NDIs) has shown that the nature of substituents on the piperidine ring can be crucial. When an ethyl linker is present between the NDI core and the terminal group, a pyrrolidine (B122466) ring is preferred over piperidine and morpholine (B109124) rings for enhanced G-quadruplex targeting and anticancer activity. nih.gov Furthermore, the inhibitory activity of compounds is significantly influenced by the piperidine building block. ajchem-a.com
SAR studies on inhibitors of equilibrative nucleoside transporters (ENTs) revealed that the presence of a halogen substitute in the fluorophenyl moiety adjacent to a piperazine (B1678402) ring (a close analogue of piperidine) was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk
Influence of Naphthalene Ring Substitutions on Biological Efficacy
Substitutions on the naphthalene ring system are a key strategy for modulating the biological efficacy of naphthalene-piperidine hybrids. The position, number, and electronic nature of these substituents can profoundly impact target binding, selectivity, and pharmacokinetic properties.
In a study of FPMINT, an ENT inhibitor with a naphthalene moiety, replacing the naphthalene ring with a benzene (B151609) ring abolished the inhibitory effects. polyu.edu.hk However, the activity could be restored by adding specific substituents to the benzene ring, such as a methyl group at the meta position or an ethyl group at the para position. polyu.edu.hk This highlights the critical role of the extended aromatic system and its specific interactions with the biological target. The addition of a methyl group, sometimes referred to as the "magic methyl effect," can drastically increase the potency of pharmacological agents by improving hydrophobic interactions or by inducing a more favorable binding conformation. polyu.edu.hk
Similarly, in a series of naphthalene-1,4-dione analogues evaluated for anticancer activity, the presence of an electron-withdrawing group, such as a halogen, at the C3 position of the naphthoquinone ring was found to promote cytotoxicity. rsc.org Unsubstituted compounds or those with a methyl group at the C2 position were significantly less active. rsc.org This demonstrates that the electronic properties of substituents on the naphthalene core are a determining factor for biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to predict the biological activity of compounds based on their physicochemical properties and structural features. For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity against Aedes aegypti. nih.gov These models utilize 2D topological descriptors calculated from the molecular structure to establish a mathematical relationship with the observed biological activity. nih.gov
Various statistical methods are used to build QSAR models, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov These models are validated internally and externally to ensure their robustness and predictive power. nih.govmdpi.com For a series of pyrrolopyrimidine derivatives, a QSAR model was developed where the dataset was divided into a training set to build the model and a test set to evaluate its validity. nih.gov The descriptors used in such models can include lipophilic, electronic, steric, and topological parameters. nih.gov The simplicity of some QSAR models, particularly those based on easily calculable descriptors, makes them attractive for the preliminary screening and design of new, potentially active molecules. nih.gov
| QSAR Modeling Approaches for Piperidine Derivatives |
| Model Type |
| Toxicity Prediction |
| BTK Inhibition |
| GlyT1 Inhibition |
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and its biological target at the molecular level.
Molecular docking simulations are instrumental in identifying the most probable binding poses of a ligand within the active site of a target protein. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that are crucial for ligand binding and activity. alliedacademies.orgalliedacademies.org For example, in the study of 4-oxypiperidine ethers as histamine (B1213489) H3 receptor ligands, docking studies indicated that the protonated nitrogen of the piperidine ring forms a salt bridge with an aspartate residue (Asp114) and cation-π interactions with tyrosine (Tyr115) and phenylalanine (Phe398) residues. nih.gov The ether oxygen was also found to form a hydrogen bond with the hydroxyl group of Tyr115. nih.gov Similarly, the naphthalene moiety can engage in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine within the binding pocket. nih.gov The identification of these specific interactions provides a rationale for the observed structure-activity relationships and guides the design of new analogues with improved affinity.
Beyond identifying binding poses, molecular docking programs can also be used to computationally predict the binding affinity of a ligand for its target. columbia.edu This is often expressed as a docking score, which is a numerical value that estimates the binding energy of the ligand-protein complex. alliedacademies.orgalliedacademies.org A lower docking score generally indicates a more favorable binding interaction. alliedacademies.org While these scores are approximations, they are valuable for ranking a series of compounds and prioritizing them for synthesis and biological testing. alliedacademies.org The accuracy of binding affinity prediction can be improved by using more advanced computational methods, such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, which can provide a more refined estimation of the binding free energy. alliedacademies.org
| Predicted Intermolecular Interactions from Docking Studies |
| Interaction Type |
| Salt Bridge |
| Cation-π |
| Hydrogen Bond |
| π-π Stacking |
Computational Chemistry Approaches for Electronic and Conformational Analysis
Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and conformational properties of molecules like this compound. DFT calculations can be used to optimize the molecular geometry and determine the most stable conformation of the molecule. sci-hub.ru
These calculations provide insights into the electronic structure, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. Furthermore, computational methods can be used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and can help predict sites for electrophilic and nucleophilic attack. researchgate.net In the context of drug design, understanding the electronic and conformational properties is crucial as they directly influence how a ligand will interact with its biological target. nih.gov For instance, the planarity of a nitrogen atom due to lone pair delocalization can affect its basicity and ability to participate in hydrogen bonding. sci-hub.ru
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the study of this compound and its analogues, DFT calculations provide crucial insights into their molecular geometry, electronic stability, and reactivity. researchgate.net These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which offers a good balance between accuracy and computational cost for organic molecules. nih.gov
The optimization of the molecular geometry using DFT allows for the determination of key structural parameters, including bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the three-dimensional arrangement of the atoms in the molecule and how this structure influences its properties. For instance, DFT calculations can confirm the preferred conformation of the piperidine ring, which is often a chair conformation in similar structures. nih.gov
Furthermore, DFT is employed to calculate various electronic properties that are indicative of the molecule's reactivity and stability. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. nih.gov The distribution of these orbitals also provides information about potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This mapping is instrumental in predicting how the molecule will interact with other molecules and biological targets. Other calculated parameters, such as ionization potential, electron affinity, chemical hardness, and softness, further characterize the molecule's electronic nature and reactivity.
Table 1: Calculated Molecular Properties of a Representative N-Aryl Piperidine Analogue using DFT
| Parameter | Value |
|---|---|
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 1.5 eV |
| Chemical Hardness (η) | 2.35 eV |
Note: The data in this table is illustrative and represents typical values obtained for N-aryl piperidine analogues from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound and its analogues, MD simulations are invaluable for exploring their conformational space and understanding their dynamic behavior in a simulated biological environment, often in an explicit solvent like water. researchgate.net These simulations can reveal the flexibility of the molecule and the stability of different conformations, which is crucial for understanding its interaction with biological targets. nih.gov
A typical MD simulation for a piperidine derivative might be run for a duration of 100 nanoseconds or more to ensure adequate sampling of the conformational landscape. researchgate.net During the simulation, various parameters are monitored to assess the stability and dynamics of the system. The Root Mean Square Deviation (RMSD) of the molecule's atoms from their initial positions is calculated over time to determine if the molecule has reached a stable conformation. nih.gov A stable system is generally indicated by the RMSD plateauing after an initial equilibration period.
Furthermore, MD simulations allow for the analysis of intermolecular interactions, such as hydrogen bonding between the molecule and solvent molecules. researchgate.net The number and duration of hydrogen bonds can provide information about the molecule's solubility and how it might interact with the active site of a protein. The Solvent Accessible Surface Area (SASA) is another parameter that can be calculated to understand the extent to which the molecule is exposed to the solvent, which has implications for its bioavailability and interactions with other molecules. researchgate.net
By analyzing the trajectory of the MD simulation, researchers can identify the most populated conformational clusters, providing a detailed picture of the molecule's preferred shapes. This information is critical for structure-based drug design, as it helps in understanding how the ligand might adapt its conformation to fit into a binding pocket.
Table 2: Key Parameters from a Molecular Dynamics Simulation of a Representative N-Aryl Piperidine Analogue
| Parameter | Description | Typical Finding |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100 ns |
| RMSD | Root Mean Square Deviation of the ligand. | Reaches a stable plateau around 0.2 nm after 20 ns. |
| RMSF | Root Mean Square Fluctuation of ligand atoms. | Higher fluctuations observed in the naphthalene moiety compared to the piperidine ring. |
| Hydrogen Bonds | Average number of hydrogen bonds with water. | 2-3 hydrogen bonds on average. |
Note: The data in this table is illustrative and represents typical findings for N-aryl piperidine analogues from MD simulations.
Advanced Research Applications and Methodological Contributions
Development of 1-methyl-N-(naphthalen-1-yl)piperidin-4-amine as a Synthetic Intermediate in Complex Molecule Research
The naphthalene-piperidine core, exemplified by structures like this compound, is a versatile synthetic intermediate for constructing more complex and potent therapeutic agents. researchgate.net In medicinal chemistry, there is a growing trend to enhance the drug-like properties of molecules by increasing their three-dimensional character, a concept often referred to as "escaping from flatland". nih.gov The piperidine (B6355638) moiety, a common feature in many pharmaceuticals and natural products, provides a non-planar anchor that can be systematically modified. nih.govnih.gov
Researchers have utilized a high-affinity P2Y14 receptor antagonist, known as PPTN (compound 1 ), which features a phenyl-piperidine-naphthalene framework, as a starting point for extensive synthetic exploration. nih.govacs.org This compound serves as a key intermediate or scaffold for creating a diverse library of derivatives. The primary strategy involves introducing sterically constrained, bridged modifications to the piperidine ring. nih.gov This systematic chemical approach allows for fine-tuning the molecule's conformation to achieve a more favorable interaction with its biological target. nih.gov
Examples of these complex modifications include the synthesis of:
2-azanorbornanes nih.govacs.org
Isoquinuclidines nih.govacs.org
These modifications are not trivial additions; they are designed to rigidly control the piperidine ring's conformation, which can lead to enhanced receptor affinity. nih.gov The synthesis of these complex molecules relies on the foundational naphthalene-piperidine structure, highlighting its critical role as a synthetic intermediate in the development of next-generation therapeutic candidates. researchgate.net
Application of Naphthalene-Piperidine Scaffolds as Chemical Probes for Biological Target Validation
Naphthalene-piperidine scaffolds are instrumental as chemical probes for investigating and validating biological targets. A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or receptor. The high-affinity P2Y14R antagonist PPTN, with its core naphthalene-piperidine structure, has become a widely used pharmacological tool for studying the P2Y14 receptor. nih.gov
The P2Y14 receptor is a G protein-coupled receptor (GPCR) involved in inflammatory signaling, making it a target for conditions like asthma, chronic pain, and diabetes. nih.gov By using PPTN and its derivatives, researchers can probe the structure and function of this receptor. Modifications to the piperidine ring, for instance, help to map the steric and electronic requirements of the receptor's binding pocket. nih.gov
The development of a library of analogs with varying affinities and properties allows for a detailed structure-activity relationship (SAR) study. For example, replacing the piperidine with a quinuclidine (B89598) ring maintained affinity, suggesting that the receptor could accommodate different steric arrangements in that region. nih.gov By observing how these systematic modifications affect binding and activity, scientists can validate the role of the P2Y14 receptor in disease models and gain confidence that targeting it is a viable therapeutic strategy. nih.govresearchgate.net The added rigidity from bridging the piperidine ring also aids in the molecular modeling of the ligand-receptor interactions, providing a clearer picture of the binding mode. nih.gov
Contributions to the Understanding of Molecular Recognition Principles in Drug Discovery Research
The study of naphthalene-piperidine compounds has significantly contributed to the broader understanding of molecular recognition—the specific interaction between two or more molecules. Research on antagonists for the P2Y14 receptor provides a clear case study. nih.gov By synthesizing a series of rigid, bridged piperidine analogs, scientists can systematically probe how conformational constraint affects binding affinity. nih.gov
This approach helps to identify the specific conformation of the piperidine ring that is most preferred by the receptor for optimal binding. nih.gov Molecular modeling, guided by experimental data from these analogs, allows for the prediction of key interactions, such as hydrogen bonds and hydrophobic contacts, between the antagonist and the receptor. nih.govresearchgate.net For instance, molecular modeling of a potent 2-azanorbornane derivative (compound 15 ) bound to the P2Y14R showed stable and persistent key interactions, explaining its high affinity. nih.govacs.orgnih.gov
Furthermore, this research highlights the delicate balance between a molecule's potency and its physicochemical properties, such as lipophilicity and solubility. While the initial hypothesis was that rigidified piperidine analogues might lower lipophilicity, this was not always the case. researchgate.net However, certain derivatives, like lactams and those with multiple polar groups, did show enhanced aqueous solubility and lower lipophilicity. nih.govacs.orgnih.gov These findings provide valuable lessons for drug design, demonstrating that molecular rigidity can be engineered not only to enhance potency but also to fine-tune the drug-like properties essential for a successful therapeutic agent. nih.gov
Future Research Directions in Piperidine and Naphthalene (B1677914) Hybrid Compound Design
The design of hybrid compounds featuring piperidine and naphthalene scaffolds continues to be a promising and evolving area of research. rsc.orgresearchgate.net Future work is expected to focus on several key areas:
Expansion to New Biological Targets: While much focus has been on the P2Y14 receptor, the versatile nature of the naphthalene-piperidine scaffold makes it suitable for targeting other proteins. Naphthalene derivatives have shown potential as STAT3 inhibitors for cancer therapy, and hybrid designs could be explored in this context. nih.govijpsjournal.com The combination of piperidine and other heterocyclic systems is also being investigated for conditions like Alzheimer's disease. mdpi.com
Improving "Drug-Likeness": A major challenge for potent compounds like the P2Y14R antagonist PPTN is its high lipophilicity and low oral bioavailability. nih.gov Future designs will likely incorporate strategies to mitigate these issues. This includes the continued exploration of three-dimensional structures to improve solubility and metabolic stability, as well as the design of prodrugs. nih.gov Prodrugs are inactive compounds that are converted into the active drug in the body, a strategy that has already shown success in dramatically reducing lung inflammation in a mouse asthma model with a double prodrug of a potent antagonist. nih.govacs.orgresearchgate.net
Multitarget-Directed Ligands: There is growing interest in developing single chemical entities that can modulate multiple biological targets simultaneously, which can be an effective strategy for complex, multifactorial diseases. rsc.orgresearchgate.net Future research may involve creating naphthalene-piperidine hybrids that are intentionally designed to interact with more than one receptor or enzyme involved in a particular disease pathway. rsc.org
Novel Synthetic Methodologies: The continued development of efficient and innovative synthetic methods will be crucial. This includes new ways to form the core heterocyclic systems and introduce diverse functional groups, enabling the rapid generation of compound libraries for screening. nih.gov
Data Tables
Table 1: Biological Activity of Selected Naphthalene-Piperidine Analogs Data sourced from studies on P2Y14 Receptor Antagonists. nih.govacs.orgnih.gov
| Compound ID | Modification from Parent Scaffold (PPTN, Compound 1) | IC50 (nM) | Relative Lipophilicity |
| 15 (MRS4738) | (S,S,S) 2-azanorbornane | ~2.7 | Similar to 1 |
| 30 | Isonortropanol | 21.3 | Lower than 1 |
| 34 | Isoquinuclidine | 15.6 | Lower than 1 |
| 21-24 | Lactams | Intermediate | Much lower than 1 |
| 42 | Dicarboxylate | Intermediate | Lower than 1 |
Q & A
Q. What statistical methods validate reproducibility in biological triplicates?
- Methodological Answer : Two-way ANOVA accounts for inter-experiment variability. Outliers are identified via Grubbs’ test (α=0.05). Power analysis ensures sufficient sample size (n≥3) to detect effect sizes ≥20%. Data visualization tools (e.g., GraphPad Prism) highlight trends in dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
